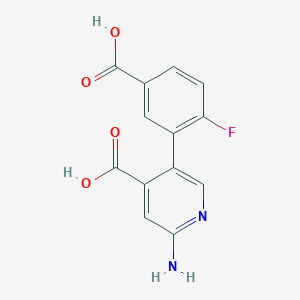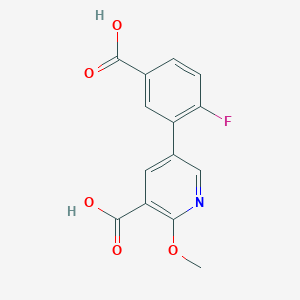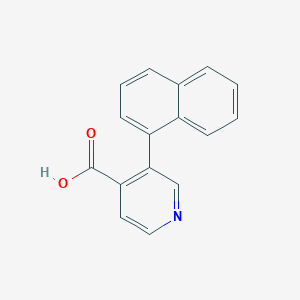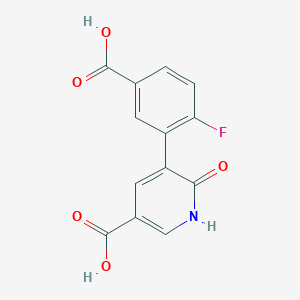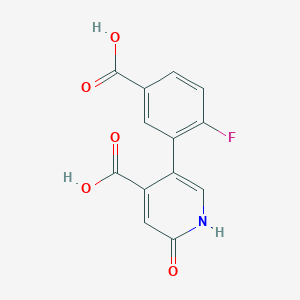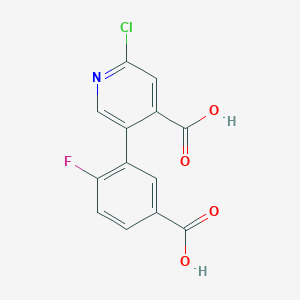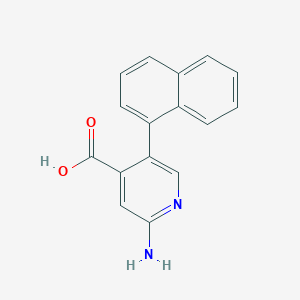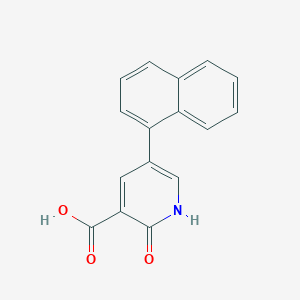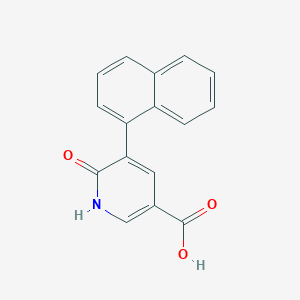
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid (6-HNNA) is an important molecule that has been studied extensively in both scientific research and laboratory experiments. It is a synthetic derivative of the naturally occurring nicotinic acid and has been found to possess a variety of biochemical and physiological effects. This molecule has been used in a variety of applications including drug discovery, drug delivery, and drug design.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied extensively in scientific research due to its ability to interact with a variety of receptors in the body. It has been found to possess a variety of effects, including the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to modulate the activity of other enzymes, such as monoamine oxidase, as well as its ability to interact with G-protein coupled receptors. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to act as a prodrug, meaning it can be metabolized to release an active drug molecule.
Wirkmechanismus
The exact mechanism of action of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is not fully understood. However, it is believed to act through the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug.
Biochemical and Physiological Effects
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit Ca2+ channels, modulate voltage-gated potassium channels, and inhibit the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a synthetic molecule, meaning it is easy to obtain and is not subject to the same regulations as natural molecules. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments. It has a relatively low solubility in water, meaning it may not be suitable for certain experiments. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively large molecule, meaning it may not be able to penetrate cell membranes. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, meaning there is still much to be learned about its effects and potential applications.
Zukünftige Richtungen
As 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, there is still much to be learned about its effects and potential applications. Future research could focus on the development of new synthesis methods, the optimization of existing synthesis methods, the exploration of new applications, and the elucidation of the exact mechanism of action. In addition, further research could focus on the development of new drug delivery systems, the exploration of new therapeutic indications, and the exploration of its potential to act as a prodrug. Finally, further research could focus on the development of new methods for the detection and quantification of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in biological samples.
Synthesemethoden
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% can be synthesized in several different ways. The most common method is through the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a catalyst such as palladium-on-carbon. This reaction yields the desired product with a high yield. Other methods of synthesis include the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a base such as potassium carbonate and the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a Lewis acid such as boron trifluoride.
Eigenschaften
IUPAC Name |
5-naphthalen-1-yl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-11(9-17-15)16(19)20)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRQAUUGVOYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



